molecular formula C13H13F3N4 B1365021 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine CAS No. 890302-17-7

5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine

Cat. No. B1365021
M. Wt: 282.26 g/mol
InChI Key: MIBMFJKAPFQBRL-UHFFFAOYSA-N
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Description

5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine is a chemical compound with the molecular formula C13H13F3N4 . It is a unique chemical that is used in early discovery research .


Molecular Structure Analysis

The molecular structure of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine consists of a naphthyridine ring substituted with a piperazine ring and a trifluoromethyl group . The exact mass of the molecule is 282.109222 Da .


Physical And Chemical Properties Analysis

5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine is a solid compound . It has a molecular weight of 282.26 g/mol . The SMILES string representation of the molecule is FC(F)(F)c1ccc2c(nccc2n1)N3CCNCC3 .

Scientific Research Applications

Microwave Assisted Synthesis

A study by Mahesh, Perumal, and Pandi (2004) explored the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a potential serotonin 5-HT3 receptor antagonist. This research demonstrates the use of 5-Piperazin-1-yl-naphthyridine compounds in developing receptor antagonists via microwave irradiation and conventional heating methods (Mahesh, Perumal, & Pandi, 2004).

Synthesis and SAR of Piperazin-1-yl-phenyl-arylsulfonamides

Park et al. (2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides with high affinities for serotonin receptors, particularly 5-HT(2C) and 5-HT(6). Their work highlights the structural activity relationships and potential of derivatives of 5-Piperazin-1-yl-naphthyridine in developing atypical antipsychotic agents (Park et al., 2010).

Practical Synthesis of Iminochlorothioformates

Chu and Claiborne (1991) described the synthesis of various naphthyridine and quinoline derivatives, including 6-fluoro-7-piperazin-1-yl-naphthyridine. This study underscores the compound's relevance in synthesizing novel derivatives with potential therapeutic applications (Chu & Claiborne, 1991).

Enoxacin Trihydrate Structure

Parvez et al. (2004) examined the structure of enoxacin trihydrate, a compound containing a piperazin-1-yl-naphthyridine structure. Their work provides insights into the molecular arrangement and potential for forming hydrogen bonds, which can be crucial for drug development (Parvez et al., 2004).

properties

IUPAC Name

5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4/c14-13(15,16)11-2-1-9-10(19-11)3-4-18-12(9)20-7-5-17-6-8-20/h1-4,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBMFJKAPFQBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2C=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467888
Record name 5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine

CAS RN

890302-17-7
Record name 5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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